molecular formula C23H22N4S B2797032 4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine CAS No. 663218-78-8

4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine

Cat. No. B2797032
CAS RN: 663218-78-8
M. Wt: 386.52
InChI Key: RNAGEBGBNJCNAZ-UHFFFAOYSA-N
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Description

The compound “4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . The nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Chemical Reactions Analysis

Pyrimidines and their derivatives have been described with a wide range of biological potential. The extensive use of antibiotics has led to the appearance of multidrug-resistant microbial pathogens which necessitated the search for new chemical entities for treatment of microbial infections . A structure–activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined by various spectroscopic techniques such as ATR-FTIR, NMR, and HRMS . For example, the ATR-FTIR spectrum can provide information about the functional groups present in the compound .

Scientific Research Applications

FLT3 Kinase Inhibition

FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase involved in hematopoiesis. Imatinib has been investigated as a potential FLT3 inhibitor for FLT3-ITD positive acute myeloid leukemia (AML) . Its ability to target FLT3 signaling pathways makes it a promising candidate for combination therapies in AML treatment .

CDK Inhibition

Imatinib exhibits excellent inhibitory activity against cyclin-dependent kinases (CDKs) . CDKs play a crucial role in cell cycle regulation, and their dysregulation is associated with cancer progression. The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole moiety enhances Imatinib’s potency against both FLT3 and CDKs .

Crystal Structure Studies

Structural characterization of Imatinib has revealed interesting insights. For instance, the freebase form of Imatinib, precipitated from a mixture with arginine, adopts an extended conformation. It forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Crystallographic studies have provided valuable information about its molecular interactions .

Safety And Hazards

Safety and hazards associated with the handling of pyrimidine derivatives should be taken into consideration. It is recommended to avoid prolonged exposure, not to breathe dust or vapor, and to have safety shower and eye wash available .

Future Directions

The future directions in the research of pyrimidine derivatives involve the development of more potent and effective targeted kinase inhibitors (TKIs). A series of new compounds, specifically halogenated ‘ ( E )-4- ( (7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . These findings highlight the potential of these compounds as promising candidates for further development as multi-targeted kinase inhibitors with enhanced potency .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4S/c1-26-12-14-27(15-13-26)22-19-16-20(17-8-4-2-5-9-17)28-23(19)25-21(24-22)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAGEBGBNJCNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine

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